molecular formula C22H32N4 B116461 1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane CAS No. 156970-79-5

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane

Cat. No.: B116461
CAS No.: 156970-79-5
M. Wt: 352.5 g/mol
InChI Key: CLXIHHGLHPVIIQ-UHFFFAOYSA-N
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Description

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane is a macrocyclic compound with the molecular formula C22H32N4. It is a derivative of 1,4,7,10-tetraazacyclododecane, where two benzyl groups are attached to the nitrogen atoms at positions 1 and 7. This compound is known for its ability to form stable complexes with metal ions, making it valuable in various chemical and industrial applications .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane can be synthesized through several methods. One common approach involves the reaction of 1,4,7,10-tetraazacyclododecane with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize impurities. The final product is subjected to rigorous quality control measures to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate are commonly used in substitution reactions. The reactions are typically carried out in organic solvents like dichloromethane or ethanol under reflux conditions.

    Complexation: Metal salts such as copper(II) chloride or nickel(II) acetate are used to form metal complexes.

Major Products

Scientific Research Applications

1,7-Dibenzyl-1,4,7,10-tetraazacyclododecane has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of benzyl groups, which enhance its stability and ability to form complexes with metal ions. This makes it particularly valuable in applications requiring stable metal complexes, such as catalysis and medical imaging .

Properties

IUPAC Name

1,7-dibenzyl-1,4,7,10-tetrazacyclododecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N4/c1-3-7-21(8-4-1)19-25-15-11-23-13-17-26(18-14-24-12-16-25)20-22-9-5-2-6-10-22/h1-10,23-24H,11-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLXIHHGLHPVIIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCNCCN(CCN1)CC2=CC=CC=C2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30455988
Record name 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156970-79-5
Record name 1,7-DIBENZYL-1,4,7,10-TETRAAZACYCLODODECANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30455988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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